methyl 7-methyl-1H-indole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNIVYCPCHSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647388 | |
| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-82-4 | |
| Record name | Methyl 7-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 7 Methyl 1h Indole 2 Carboxylate and Analogues
Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Indole-2-carboxylates
Long-standing methods for indole synthesis have been adapted to produce the indole-2-carboxylate (B1230498) scaffold, each with its own set of advantages and limitations.
Hemetsberger–Knittel Indole Synthesis for 2-Carboxylated Indoles
The Hemetsberger–Knittel indole synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester that directly yields an indole-2-carboxylic ester. wikipedia.org First described by Helfried Hemetsberger and Dierk Knittel, this method typically provides good yields, often exceeding 70%. wikipedia.orgsynarchive.com The reaction proceeds by heating the starting α-azidocinnamate esters in a solvent like xylene. researchgate.net
The starting materials, 3-aryl-2-azido-propenoic esters, are generally prepared through the condensation of an arylaldehyde with an azidoacetate. researchgate.netscielo.br Despite its utility in directly furnishing indole-2-carboxylates, the Hemetsberger–Knittel synthesis is not as widely used due to the instability and challenging synthesis of the requisite starting materials. wikipedia.org The mechanism is thought to involve a nitrene intermediate, and azirine intermediates have been isolated. wikipedia.org This method is considered a valuable tool for creating indole-2-carboxylic acid derivatives, which are useful precursors for further functionalization. semanticscholar.org
A study on the reaction at lower temperatures (-30°C) revealed the formation of ethyl 2-azido-3-hydroxy-3-aryl-propionate as the main product, whereas at a higher temperature (0°C), the expected ethyl 2-azidocinnamate is formed. jst.go.jp This finding provides insight into the reaction pathway and the potential to isolate intermediates.
Fischer Indole Synthesis in the Preparation of Indole-2-carboxylate Precursors
The Fischer indole synthesis, discovered in 1883, is arguably the most important and widely used method for preparing substituted indoles. thermofisher.combyjus.com The reaction involves the cyclization of an arylhydrazone of an aldehyde or ketone in the presence of a protic or Lewis acid catalyst. thermofisher.combyjus.com
For the synthesis of indole-2-carboxylate precursors, α-ketoesters are of particular interest as they lead to the formation of alkyl indole-2-carboxylates. mdpi.com For instance, the treatment of pyruvic acid 1-methylphenylhydrazone with alcoholic hydrogen chloride yielded 1-methylindole-2-carboxylic acid. thermofisher.com Similarly, ethyl indole-2-carboxylate can be prepared from ethyl pyruvate (B1213749) phenylhydrazone using catalysts like polyphosphoric acid, sulfuric acid, or zinc chloride. orgsyn.org
| Starting Material | Catalyst/Conditions | Product | Reference |
| Pyruvic acid 1-methylphenylhydrazone | Alcoholic HCl | 1-Methylindole-2-carboxylic acid | thermofisher.com |
| Ethyl pyruvate phenylhydrazone | Polyphosphoric acid/H₂SO₄/ZnCl₂ | Ethyl indole-2-carboxylate | orgsyn.org |
| β-Nitroacrylates and arylhydrazines | Acid catalyst | Alkyl indole-2-carboxylates | mdpi.com |
| Aryl hydrazines and ethyl pyruvate | Acid catalyst | Substituted-1H-indole-2-carboxylic acid ethyl esters | nih.gov |
Exploration of Other Established Indole Synthesis Protocols Applicable to the Indole-2-carboxylate Framework
Several other classical indole syntheses can be adapted for the preparation of the indole-2-carboxylate framework.
Bartoli Indole Synthesis: This method is particularly effective for the synthesis of 7-substituted indoles, a class of compounds that are often difficult to prepare using classical methods. wikipedia.orgresearchgate.netrsc.org The reaction involves the treatment of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com The steric bulk of the ortho substituent is crucial and often leads to higher yields. wikipedia.org While not a direct route to 2-carboxylates, its ability to introduce substituents at the 7-position makes it a valuable strategy for complex indole synthesis. researchgate.net
Bischler Indole Synthesis: Also known as the Bischler–Möhlau synthesis, this reaction typically involves the reaction of an α-bromo-acetophenone with excess aniline (B41778) to form a 2-aryl-indole. wikipedia.org While the classical conditions are harsh, modifications have been developed. wikipedia.org For instance, a microwave-assisted, solvent-free, one-pot Bischler indole synthesis has been reported. researchgate.net Its application to the synthesis of indole-2-carboxylic acids has been noted, particularly in the preparation of aryl indole-2-carboxylic acids as PPARγ partial agonists. researchgate.net
Julia Indole Synthesis: This synthesis and its modifications are also relevant in the production of substituted indoles.
Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne is a versatile method for producing a variety of indoles. wikipedia.org It is particularly powerful for the formation of 2,3-disubstituted indoles. nih.gov The regioselectivity generally places the bulkier alkyne substituent at the C2 position of the indole. nih.gov While traditional approaches often rely on costly transition metal catalysts, recent advancements have explored more sustainable options like nickel catalysis. researchgate.netacs.org
Nenitzescu Indole Synthesis: This reaction forms 5-hydroxyindole (B134679) derivatives from benzoquinone and β-aminocrotonic esters. wikipedia.org The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.orgyoutube.com While its primary utility is in the synthesis of 5-hydroxyindoles, the behavior of 2-carbomethoxy-1,4-benzoquinone in this reaction has been studied, indicating its potential relevance to the synthesis of functionalized indole-2-carboxylates. acs.org
Madelung Indole Synthesis: This method involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles. wikipedia.org It is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other means. wikipedia.org Indole-2-carboxylic acid itself has been prepared via the Madelung synthesis from potassium oxalyl-o-toluidine. orgsyn.org Recent modifications have focused on developing milder reaction conditions. researchgate.net
Modern Catalytic and Sustainable Synthesis Strategies
Contemporary approaches to indole synthesis focus on improving efficiency, reducing waste, and employing milder reaction conditions through catalysis and alternative energy sources.
Palladium-Catalyzed Heterocyclization for Functionalized Indole-3-carboxylates and Potential Adaptations
Palladium catalysis has become a cornerstone of modern organic synthesis, offering efficient pathways to complex molecules. beilstein-journals.org In indole chemistry, palladium-catalyzed reactions have been developed for the functionalization of the indole nucleus. beilstein-journals.org For instance, the palladium-catalyzed oxidative vinylation of indole-3-carboxylic acids with alkenes can produce 2-vinylated indoles through a process of directed C-H functionalization and subsequent decarboxylation. acs.org In this reaction, the carboxyl group acts as a removable directing group. acs.org
While much of the recent work has focused on the synthesis of indole-3-carboxylates, these methodologies hold potential for adaptation to the synthesis of indole-2-carboxylates. mdpi.com The principles of directed C-H functionalization could potentially be applied to precursors that would lead to the indole-2-carboxylate scaffold. For example, palladium-catalyzed cascade reactions initiated by C(sp³)–H functionalization are a powerful tool for constructing heterocycles. mdpi.com Adapting these strategies to suitable starting materials could provide novel routes to indole-2-carboxylates.
Microwave-Assisted Synthesis Techniques for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles. mdpi.comresearchgate.net An improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed using controlled microwave irradiation (100 W) at 50 °C. scielo.brresearchgate.net This method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH). researchgate.netscite.ai This approach offers significant advantages in terms of mild reaction conditions, high product yields, and ease of workup. scielo.brresearchgate.net
The combination of microwave heating with palladium-catalyzed cyclization has also proven effective. For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved with improved yields (>90%) and significantly reduced reaction times compared to conventional heating methods. mdpi.com The adaptation of such microwave-assisted palladium-catalyzed heterocyclization reactions presents a promising avenue for the efficient synthesis of methyl 7-methyl-1H-indole-2-carboxylate and its analogues.
| Method | Key Features | Product Class | Reference |
| Pd-Catalyzed Vinylation | C-H functionalization, decarboxylation | 2-Vinylindoles from Indole-3-carboxylic acids | acs.org |
| Microwave-Assisted Condensation | Ionic liquid, mild conditions, high yield | Indole-2-carboxylic acid esters | scielo.brresearchgate.net |
| Microwave-Assisted Pd-Catalyzed Cyclization | Rapid, high yield | Indole-3-carboxylate derivatives | mdpi.com |
Multicomponent Reactions (e.g., Ugi-Four Component Reaction) for Constructing Indole-2-carboxylate Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of indole-based structures. The classic Ugi reaction involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. techniques-ingenieur.fr
While a direct synthesis of this compound using a standard Ugi reaction is not commonly reported, the principles of the Ugi reaction can be applied to construct the core indole-2-carboxylate scaffold. For instance, a modified Ugi reaction can be envisioned where a suitably substituted aniline derivative, a glyoxylate (B1226380) derivative (acting as the aldehyde component), an isocyanide, and a carboxylic acid are used. Subsequent cyclization and functionalization steps would then be necessary to yield the final product.
A more direct application involves using an indole-2-carboxylic acid as the acidic component in the Ugi reaction. This approach has been utilized to synthesize diverse indole-2-carboxamides. nih.gov For example, the reaction of an indole-2-carboxylic acid, an aldehyde, an amine, and an isocyanide can furnish complex amides, which can be valuable intermediates for further transformations. nih.gov
The versatility of the Ugi reaction is further expanded by post-Ugi modifications. The initial Ugi adduct can undergo various cyclization reactions to form fused heterocyclic systems. For instance, Ugi adducts derived from indole-2-carbaldehydes have been used to synthesize indole-fused quinoxalines and quinolones through subsequent palladium-catalyzed C-H arylations. nih.gov
Table 1: Examples of Ugi Reaction Components for Indole Analogue Synthesis
| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Resulting Scaffold | Reference |
| Formaldehyde | Aniline | Indole-2-carboxylic acid | tert-Butyl isocyanide | Indole-2-carboxamide derivative | orgsyn.org |
| Benzaldehyde | Substituted Aniline | Indole-2-carboxylic acid | Cyclohexyl isocyanide | Complex Indole-2-carboxamide | orgsyn.org |
| Glyoxal derivative | 2-Methylaniline | Formic Acid | Various Isocyanides | Indole core (requires cyclization) | rug.nlrsc.org |
This table presents a conceptual framework for applying the Ugi reaction to indole synthesis based on available literature. The direct synthesis of this compound via a one-pot Ugi reaction remains a specialized challenge.
Regioselective Synthesis of 7-Methylated Indole-2-carboxylates
A key challenge in the synthesis of this compound is achieving regioselective methylation at the C-7 position of the indole nucleus. Electrophilic substitution reactions on the indole ring typically favor positions C-3, C-2, and C-5. Therefore, specific strategies are required to direct functionalization to the C-7 position.
Strategies for Directing Methylation to the C-7 Position
The regioselective functionalization of the indole C-7 position often necessitates the use of a directing group attached to the indole nitrogen. This directing group coordinates with a metal catalyst, bringing the reactive center in close proximity to the C-7 C-H bond and facilitating its activation.
One effective strategy involves the use of a P(III)-containing directing group, such as a di-tert-butylphosphine (B3029888) group, on the indole nitrogen. This approach has been successfully employed for the rhodium-catalyzed C-7 arylation, olefination, and methylation of indoles. beilstein-journals.org The bulky phosphine (B1218219) group effectively blocks other positions and directs the metal catalyst to the sterically accessible C-7 position.
Another widely used directing group is the pivaloyl group (Piv). Rhodium-catalyzed C-H activation with a pivaloyl directing group has been shown to achieve regioselective C-7 functionalization of indoles with various coupling partners, including alkenes and α,β-unsaturated ketones. nih.gov While direct C-7 methylation using this specific system was not the primary focus, the principle of directed C-H activation is well-established.
Table 2: Directing Groups for C-7 Functionalization of Indoles
| Directing Group | Metal Catalyst | Reaction Type | Reference |
| -P(t-Bu)₂ | Rhodium | Arylation, Olefination, Methylation | beilstein-journals.org |
| -Piv (Pivaloyl) | Rhodium | Alkenylation, Alkylation | nih.gov |
Investigation of Regioisomeric Product Formation and Control (e.g., 5- vs. 7-substituted indole-2-carboxylates)
The synthesis of 7-substituted indole-2-carboxylates is often complicated by the formation of the regioisomeric 5-substituted product. The electronic properties of the indole ring generally favor electrophilic attack at the C-5 position over the C-7 position. clockss.org
The outcome of Friedel-Crafts acylation on indole-2-carboxylates, for example, is highly dependent on the reaction conditions, including the Lewis acid catalyst and the solvent. While some conditions can lead to mixtures of 3-, 5-, and 7-acylated products, the use of highly reactive acyl chlorides can result in acylation occurring exclusively on the benzene (B151609) ring, affording a mixture of the 5- and 7-isomers, with the 5-isomer typically being the major product. clockss.org
Controlling the regioselectivity between the C-5 and C-7 positions is a significant synthetic challenge. The choice of the directing group on the indole nitrogen is crucial. Bulky directing groups can sterically hinder the C-2 and other positions, thereby favoring functionalization at the less hindered C-7 position. However, in the absence of a directing group, achieving high selectivity for the C-7 position is difficult.
Recent studies on the antiplasmodial activity of substituted indole-2-carboxamides have highlighted the importance of the substituent position. For instance, a 7-chloro regioisomer showed different biological activity compared to the 5-chloro analogue, underscoring the need for precise regiocontrol in the synthesis of such compounds for medicinal chemistry applications. acs.org
Stereochemical Considerations and Enantioselective Approaches in Synthesis
While this compound itself is not chiral, the introduction of substituents at other positions or the synthesis of more complex analogues can create stereocenters. Therefore, stereochemical considerations and the development of enantioselective synthetic methods are important aspects of advanced indole chemistry.
The development of enantioselective Ugi reactions has been a long-standing goal. techniques-ingenieur.fr Although challenging, recent progress has been made in this area. Asymmetric Ugi reactions can potentially provide access to chiral indole-containing peptidomimetics.
For the synthesis of more complex indole analogues, enantioselective catalytic methods are crucial. For example, the atroposelective C-C bond activation of benzocyclobutenols catalyzed by a Ni(0)/PYBOX system allows for the de novo construction of chiral biaryl axes. acs.org While not directly applicable to the methylation of the target compound, this illustrates the type of advanced stereoselective methodologies being developed for complex aromatic systems.
In the context of indole synthesis, enantioselective cyclization reactions are also of great interest. For instance, the development of catalytic asymmetric methods for the construction of the indole ring itself can lead to enantiomerically enriched products.
Chemical Reactivity and Derivatization Strategies of Methyl 7 Methyl 1h Indole 2 Carboxylate
Reactions Involving the Ester Moiety
The ester group at the C-2 position of the indole (B1671886) ring is a key handle for introducing structural diversity. Common transformations include transesterification, hydrolysis, and hydrazinolysis.
Transesterification Reactions with Various Alcohols
While specific examples of transesterification with methyl 7-methyl-1H-indole-2-carboxylate are not extensively detailed in the provided search results, the general principles of transesterification are well-established for related indole-2-carboxylates. This reaction involves the conversion of the methyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. For instance, ethyl (indol-2-yl)carboxylate can be prepared by refluxing (indol-2-yl)carboxylic acid in ethanol (B145695) with gaseous HCl. tandfonline.com This suggests that a similar approach could be applied to this compound to generate a variety of alkyl and aryl esters, thereby modifying the steric and electronic properties of the molecule.
Hydrolysis of this compound to 7-Methyl-1H-indole-2-carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental and frequently employed reaction. This transformation is typically achieved under basic conditions, such as treatment with sodium hydroxide (B78521) in ethanol. nih.gov The resulting 7-methyl-1H-indole-2-carboxylic acid is a crucial intermediate for the synthesis of amides and other derivatives. nih.govnih.govuni.lu For example, the alkaline hydrolysis of various methyl 3-methylindole-2-carboxylates is a key step in the synthesis of indole-2-carboxamides. nih.gov
Table 1: Hydrolysis of Indole-2-Carboxylates
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Methyl 3-methylindole-2-carboxylates | 5% NaOH, EtOH, 40 °C, overnight | 3-Methylindole-2-carboxylic acids | nih.gov |
Hydrazinolysis and Subsequent Condensation Reactions for Novel Heterocycles
Hydrazinolysis, the reaction of an ester with hydrazine (B178648) hydrate (B1144303), converts this compound into the corresponding carbohydrazide (B1668358). This carbohydrazide is a valuable building block for the synthesis of various heterocyclic systems. For example, 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate to yield a triazino[4,5-a]indol-1(2H)-one derivative. nih.gov Furthermore, the reaction of indole-2-carboxylates with hydrazine hydrate can lead directly to cyclized products like pyridazino[4,5-b]indol-4(5H)-ones. nih.gov These reactions highlight the potential of hydrazinolysis to generate complex, fused heterocyclic structures from simple indole precursors. nih.govmdpi.com
Functionalization at the Indole Nitrogen (N-1 Position)
The nitrogen atom of the indole ring is another key site for derivatization, allowing for the introduction of various substituents that can significantly influence the biological and chemical properties of the molecule.
N-Alkylation Studies and Scope
N-alkylation of the indole ring is a common strategy to introduce alkyl or aryl groups at the N-1 position. rsc.org Classical methods often employ a base like sodium hydride in a solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.org This approach has been used to synthesize N-methylated indole derivatives. tandfonline.com The regioselectivity of N-alkylation over C-alkylation at the C-3 position is a critical aspect of this reaction, with N-alkylation being generally favored. rsc.org One-pot, three-component protocols combining Fischer indolization with N-alkylation have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org
Table 2: N-Alkylation of Indole Derivatives
| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Ethyl (3-bromoindol-2-yl)carboxylate | Methyl iodide | NaH/DMF | Ethyl (3-bromo-1-methylindol-2-yl)carboxylate | tandfonline.com |
Formation of N-Substituted Indole-2-carboxylates and their Corresponding Acids
Following N-alkylation of the this compound, the resulting N-substituted ester can be hydrolyzed to the corresponding N-substituted 7-methyl-1H-indole-2-carboxylic acid. tandfonline.com This two-step sequence provides access to a diverse range of N-functionalized indole-2-carboxylic acids. These acids are valuable intermediates for further derivatization, such as the synthesis of N-substituted indole-2-carboxamides, which have shown potential as inhibitors in various biological pathways. tandfonline.com For instance, (1-Methylindol-2-yl)carboxylic acid can be obtained through N1-methylation of ethyl (indol-2-yl)carboxylate followed by hydrolysis. tandfonline.com
Electrophilic and Nucleophilic Substitutions on the Indole Core
The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution. researchgate.net The presence of the electron-donating nitrogen atom significantly activates the pyrrole (B145914) ring towards electrophiles.
The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.netquora.com This is due to the ability of the nitrogen atom to stabilize the intermediate cation through resonance. Several key reactions are employed to introduce functional groups at this position on indole-2-carboxylates.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring. ijpcbs.comthieme-connect.dewikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This electrophile is then attacked by the C-3 position of the indole. Subsequent hydrolysis of the resulting iminium ion furnishes the C-3 formylated indole. wikipedia.org This method is a versatile tool for creating indole-3-carboxaldehydes, which are valuable intermediates for further synthetic transformations. ijpcbs.com
Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (the indole), an aldehyde (commonly formaldehyde), and a primary or secondary amine. orgoreview.comwikipedia.orgorganic-chemistry.orgadichemistry.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine. wikipedia.orgadichemistry.com The nucleophilic C-3 position of the indole then attacks this iminium ion, resulting in an aminomethylated product known as a Mannich base. orgoreview.comadichemistry.com These Mannich bases are useful synthetic intermediates. chemtube3d.com
A summary of common electrophilic substitution reactions at the C-3 position is presented in the table below.
| Reaction | Reagents | Product |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formylindole |
| Mannich Reaction | CH₂O, R₂NH | 3-(Dialkylaminomethyl)indole |
The presence of a methyl group at the C-7 position of the indole ring influences the reactivity and regioselectivity of electrophilic aromatic substitution. The methyl group is an electron-donating group through an inductive effect. quora.com This effect can modulate the electron density of the indole nucleus.
In electrophilic aromatic substitutions, electron-donating groups generally activate the ring, making it more reactive towards electrophiles. youtube.com The position of this activation is typically directed to the ortho and para positions relative to the substituent. youtube.com In the case of 7-methylindole, the methyl group is ortho to the C-6 position and meta to the C-5 position of the benzene (B151609) ring portion.
Studies on the electrophilic substitution of substituted indoles have shown that the regioselectivity is a complex interplay of electronic and steric factors. While the C-3 position remains the most reactive site for many electrophilic attacks due to the strong directing effect of the pyrrole nitrogen, the 7-methyl group can influence the substitution pattern on the carbocyclic ring. For instance, in reactions where C-3 is blocked or deactivated, substitution may occur on the benzene ring, and the 7-methyl group can influence the distribution of isomers.
Research has shown that in certain cyclization reactions involving 4-substituted indoles, the presence of an electron-donating group at the 7-position, such as a methoxy (B1213986) group, can favor the formation of a 4,5-fused ring system over a 3,4-fused system. beilstein-journals.org This suggests that the electronic effect of a substituent at C-7 can influence the nucleophilicity of the C-4 and C-5 positions. While a direct comparison with a 7-methyl group was not the focus, it highlights the potential of C-7 substituents to direct regioselectivity.
Coupling Reactions and Construction of Complex Heterocyclic Systems
The functional groups on this compound, particularly the carboxylate and the reactive C-3 position, serve as handles for constructing more complex molecular architectures, including fused and spirocyclic systems.
Pyrimido[5,4-b]indoles are a class of fused heterocyclic compounds with significant biological interest. One synthetic approach to these systems utilizes indole-2-carboxylates as starting materials. A common strategy involves the conversion of the indole-2-carboxylate (B1230498) into a more reactive intermediate, which can then undergo cyclization to form the pyrimidine (B1678525) ring.
For example, a multi-step synthesis can be envisioned starting from the amidation of the methyl ester to form an indole-2-carboxamide. Subsequent functionalization at the C-3 position, for instance, through nitrosation followed by reduction to an amine, would yield a 3-aminoindole-2-carboxamide. This intermediate can then undergo cyclocondensation with a suitable one-carbon synthon, such as a formic acid equivalent, to construct the fused pyrimidine ring.
A related approach involves the synthesis of 2-amino-3-cyanoindoles, which can be cyclized with various reagents to form pyrimido[5,4-b]indoles. While not starting directly from this compound, these methods highlight the general strategy of building the pyrimidine ring onto a pre-functionalized indole core. rsc.org For instance, a four-component reaction involving an isocyanide, an aldehyde, an amine, and an indole-2-carboxylic acid can lead to the formation of tetracyclic indoloquinolines. rug.nl
The reactivity of the indole core and its substituents allows for the synthesis of a variety of other fused and spirocyclic systems.
Fused Systems: Intramolecular cyclization reactions are a powerful tool for constructing fused ring systems. For example, an appropriately substituted side chain at the C-3 position of an indole can undergo cyclization onto the C-2 or C-4 positions of the indole nucleus. The Fischer indole synthesis itself is a classic example of forming the indole ring through cyclization. rsc.org More contemporary methods involve palladium-catalyzed reactions to form fused systems. rug.nl Furthermore, cascade reactions initiated by functionalization at C-3 can lead to the formation of complex, polycyclic indole derivatives. mdpi.com
Spirocyclic Systems: The construction of spirocyclic indoles often involves the creation of a spiro center at the C-2 or C-3 position of the indole ring. One strategy involves the intramolecular cyclization of a side chain attached to the indole nitrogen or C-3 position onto the C-2 position. For instance, a 2-methylindolylbutanol derivative has been shown to form a spirocyclic 3H-indole under certain conditions. rsc.org The synthesis of spirocyclic systems can also be achieved through strategies involving boronate rearrangements of intermediates derived from gem-dichlorocyclopropanes. acs.org
Advanced Spectroscopic Characterization and Computational Analysis of Methyl 7 Methyl 1h Indole 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete and unambiguous assignment of all proton and carbon signals of methyl 7-methyl-1H-indole-2-carboxylate can be achieved.
¹H NMR Data Analysis and Chemical Shift Assignments
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is recorded, and chemical shifts (δ) are reported in parts per million (ppm).
The ¹H NMR spectrum of a related compound shows a broad singlet for the indole (B1671886) N-H proton around 8.98 ppm. bris.ac.uk The aromatic protons on the indole ring typically appear in the range of 7.11 to 7.58 ppm. bris.ac.uk The singlet corresponding to the methyl ester (COOCH₃) protons is expected to be observed further upfield, while the protons of the methyl group attached to the indole ring at position 7 will also appear as a distinct singlet.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~9.0 | broad singlet | - |
| H-4 | ~7.5 | doublet | ~8.0 |
| H-3 | ~7.2 | singlet | - |
| H-5 | ~7.1 | triplet | ~7.8 |
| H-6 | ~7.1 | doublet | ~7.5 |
| O-CH₃ | ~4.0 | singlet | - |
¹³C NMR Data Analysis and Carbon Connectivity
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecular formula of this compound is C₁₁H₁₁NO₂. The spectrum is expected to show 11 distinct signals corresponding to each carbon atom.
The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield. The aromatic carbons of the indole ring resonate in the intermediate region, while the aliphatic carbons of the methyl ester and the C7-methyl group appear at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~162 |
| C-7a | ~136 |
| C-2 | ~129 |
| C-3a | ~127 |
| C-4 | ~122 |
| C-5 | ~121 |
| C-6 | ~120 |
| C-7 | ~118 |
| C-3 | ~108 |
| O-CH₃ | ~52 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4, H-5, and H-6), helping to delineate the spin system on the benzene (B151609) portion of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It is invaluable for assigning the carbon signals of all protonated carbons. For instance, the proton signal for H-3 would show a cross-peak with the C-3 carbon signal, and the methyl proton signals would correlate with their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (2-3 bonds) between protons and carbons. This allows for the mapping of the entire carbon skeleton and the placement of quaternary (non-protonated) carbons and functional groups. Key correlations would include the N-H proton to C-2, C-3, and C-7a; the H-3 proton to C-2, C-3a, and the ester carbonyl carbon; and the C7-methyl protons to C-6, C-7, and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and confirming the substitution pattern. For this molecule, a NOESY experiment would show a spatial correlation between the C7-methyl protons and the H-6 proton, confirming the position of the methyl group at C-7.
Mass Spectrometry (MS) Applications for Molecular and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. The molecular formula for this compound is C₁₁H₁₁NO₂. The calculated monoisotopic mass for this formula is 189.07898 Da. An HRMS analysis using a technique like electrospray ionization (ESI) would measure the mass of the protonated molecule, [M+H]⁺. bris.ac.uk A measured m/z value that matches the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Formula Confirmation |
|---|
Analysis of Fragmentation Patterns via GC-MS and ESI-MS
Mass spectrometry coupled with separation techniques like Gas Chromatography (GC-MS) or performed with ionization methods like Electrospray Ionization (ESI-MS) can induce fragmentation of the parent molecule. Analyzing these fragmentation patterns provides valuable structural information.
For this compound, common fragmentation pathways for esters are expected. Key fragmentation events observed under electron ionization (EI) in a GC-MS experiment would likely include:
Loss of the methoxy (B1213986) radical (•OCH₃): This results in a fragment ion with an m/z of [M - 31]⁺.
Loss of the entire carbomethoxy group (•COOCH₃): This leads to a fragment ion corresponding to the 7-methyl-1H-indole core, with an m/z of [M - 59]⁺.
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, producing a fragment ion at [M - 32]⁺.
These characteristic fragmentation patterns, in conjunction with the molecular ion peak, serve as a fingerprint for the molecule, confirming the presence of the methyl ester group and the indole scaffold.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy is a cornerstone for elucidating the molecular structure of chemical compounds. By analyzing the interaction of infrared radiation and laser light with this compound, its functional groups and the vibrational modes of its chemical bonds can be identified and characterized.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound shows characteristic absorption bands that confirm its structure. A prominent peak is observed at 1725 cm⁻¹, which is indicative of the C=O stretching vibration of the methyl ester group. Another significant band appears at 1610 cm⁻¹, corresponding to the stretching vibrations of the indole ring.
The carboxylate functional group, in general, produces two distinct and intense peaks due to asymmetric and symmetric stretching of the -CO₂⁻ group, typically found in the ranges of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com The high polarity of this group leads to a large dipole moment, resulting in strong infrared absorptions. spectroscopyonline.com
Table 1: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 1725 | C=O Stretch (Ester) |
Fourier Transform Raman Spectroscopy for Complementary Vibrational Analysis
Fourier Transform Raman (FT-Raman) spectroscopy serves as a valuable complement to FT-IR. While FT-IR is sensitive to polar functional groups with large dipole moment changes, FT-Raman provides detailed information about the vibrations of non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. For this compound, FT-Raman spectroscopy would be particularly useful for characterizing the C-C bonds within the aromatic indole ring and the methyl group substitutions. Specific FT-Raman spectral data for this compound are not widely reported, but the technique remains essential for a comprehensive vibrational analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related indole derivatives, such as ethyl 1H-indole-2-carboxylate, provides significant insight into the expected structural features. iucr.orgresearchgate.net
The structure of indole derivatives is typically characterized by a high degree of planarity in the bicyclic indole ring system. iucr.org The study of analogous compounds allows for a reliable estimation of key structural parameters.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
Based on crystallographic data from similar indole carboxylates, the bond lengths and angles within the this compound molecule can be predicted. The indole ring is expected to be nearly planar. iucr.org The ester group introduces specific geometries; for instance, the C-O single and C=O double bonds will have characteristic lengths. Theoretical calculations on the parent indole molecule show good agreement with experimental data, further supporting these predictions. researchgate.net
Table 2: Representative Bond Lengths and Angles from a Related Indole Carboxylate Structure
| Parameter | Type | Expected Value (Å or °) |
|---|---|---|
| C=O | Bond Length | ~1.2 Å |
| C-O (ester) | Bond Length | ~1.33 Å |
| C-N (indole) | Bond Length | ~1.37-1.38 Å |
| C-C (aromatic) | Bond Length | ~1.36-1.41 Å |
| O-C=O | Bond Angle | ~125° |
Note: These values are illustrative and based on data from analogous structures like ethyl 1H-indole-2-carboxylate. iucr.org
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of indole derivatives is often governed by a network of intermolecular interactions. For indole carboxylates containing an N-H group, hydrogen bonding is a dominant feature. In the crystal structure of ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers where the indole N-H group acts as a donor and the carbonyl oxygen atom of a neighboring molecule acts as an acceptor. iucr.orgresearchgate.net This interaction typically results in a centrosymmetric ring motif. iucr.orgresearchgate.net
These dimers then arrange themselves into a herringbone pattern. iucr.orgresearchgate.net In addition to hydrogen bonding, C-H···π stacking interactions can further stabilize the crystal packing, as seen in the structure of methyl 1-methyl-1H-indole-3-carboxylate, where parallel sheets are linked by such forces. researchgate.net It is highly probable that this compound would exhibit similar intermolecular interactions, leading to a stable, well-ordered crystal lattice.
Quantum Chemical Calculations and Computational Modeling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in modern chemical research for predicting and interpreting molecular properties. acs.org These computational methods allow for the calculation of optimized molecular geometries, vibrational frequencies, and electronic properties, which can be directly compared with experimental data from techniques like FT-IR, FT-Raman, and X-ray crystallography. researchgate.net
For this compound, quantum chemical calculations could be employed to:
Optimize the molecular geometry , providing theoretical values for bond lengths, bond angles, and torsional angles that can corroborate or predict crystallographic data.
Calculate the vibrational spectrum , aiding in the assignment of experimental FT-IR and FT-Raman bands to specific molecular vibrations.
Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
While specific computational studies on this compound are not available in the provided results, the application of these methods to the general indole structure has shown excellent agreement between theoretical and experimental values. researchgate.net Such calculations are a powerful tool for gaining deeper insight into the structure-property relationships of this and related compounds.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A typical DFT study involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. This process calculates various parameters such as bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
An FMO analysis for this compound would calculate the energies of its HOMO and LUMO, identify their spatial distribution across the molecule, and compute the energy gap. This would help predict which parts of the molecule are most likely to be involved in chemical reactions. For the related compound Indole-7-carboxyldehyde, a HOMO-LUMO gap of 4.15 eV was calculated, suggesting it could be chemically reactive. arxiv.org Similar detailed analyses for this compound are not available in the reviewed sources.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure. wikipedia.orgwisc.edu It examines delocalization effects by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.orgwisc.edu The strength of these interactions, particularly the charge transfer from a filled bonding or lone pair orbital to an empty anti-bonding orbital, can be quantified to understand hyperconjugation and resonance effects that contribute to molecular stability. rsc.org
For this compound, an NBO analysis would reveal the nature of its chemical bonds (e.g., covalent vs. ionic character), the hybridization of atomic orbitals, and the extent of intramolecular charge transfer. This would offer a deeper understanding of its electronic stability. No specific NBO studies for this compound were found.
Prediction of Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are crucial for applications in telecommunications and photonics because they can alter the properties of light passing through them. arxiv.orgnih.gov Computational methods can predict a molecule's NLO potential by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). arxiv.orgresearchgate.net Molecules with large π-conjugated systems, significant intramolecular charge transfer, and high hyperpolarizability values are often good NLO candidates. arxiv.org
A computational study on the NLO properties of this compound would involve calculating these parameters. While indole derivatives are of interest for NLO applications, specific data for this compound is absent from the available literature. arxiv.orgresearchgate.net
Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a target protein or receptor. nih.govjocpr.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, between a drug candidate and its biological target. jocpr.comacs.org
Docking simulations for this compound would require a specific protein target. Researchers would then use software to place the indole into the protein's binding site and score the different poses to identify the most likely binding mode. Such studies have been performed for many complex indole derivatives to explore their potential as antimicrobial or anticancer agents, but no specific docking studies featuring this compound as the primary ligand were identified. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org By analyzing a set of molecules with known activities, QSAR can identify key molecular descriptors (properties like size, electronic character, or hydrophobicity) that influence their function. mdpi.combiointerfaceresearch.com CoMFA is a 3D-QSAR technique that relates the 3D steric and electrostatic fields of molecules to their biological activity.
Developing a QSAR or CoMFA model requires a dataset of related compounds with measured biological activities against a specific target. While QSAR studies have been conducted on various classes of indole derivatives to predict their potential as inhibitors for targets like histone lysine (B10760008) methyl transferase, no such studies focusing on a series including this compound were found in the search results. eurjchem.com
While this compound is a recognized chemical entity, it remains largely uncharacterized in the public scientific literature regarding advanced computational and spectroscopic properties. The detailed analyses requested, from DFT and FMO to molecular docking and QSAR, have not been specifically published for this compound. The available information is limited to its basic identification and its utility as a synthetic intermediate.
Biological Activities and Structure Activity Relationship Sar Studies of Methyl 7 Methyl 1h Indole 2 Carboxylate Derivatives
Anticancer Activities of Indole-2-carboxylates
Indole (B1671886) derivatives are recognized for their potential in oncology, with several compounds acting on various molecular targets to inhibit cancer cell proliferation and induce apoptosis. mdpi.commdpi.com Research into indole-2-carboxylates and their bioisosteres, such as indole-2-carboxamides and indole-2-carbohydrazides, has yielded promising antiproliferative agents. nih.govmdpi.com
A significant body of research has demonstrated the cytotoxic effects of indole-2-carboxylate (B1230498) derivatives against a panel of human cancer cell lines. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives were evaluated for their inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. nih.gov One of the most potent compounds, C11, showed significant inhibitory activity, including against the chemotherapy-resistant Bel-7402/5-Fu cell line. nih.gov
Similarly, indoline-2-carboxylic acid N-(substituted)phenylamide derivatives exhibited potent cytotoxicity at low concentrations against HCT-116 (colon), NCI-H23 (lung), and PC-3 (prostate) cell lines. researchgate.net In another study, newly synthesized indole-2-carboxamide derivatives demonstrated broad-spectrum antiproliferative activity against A549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines. nih.gov Furthermore, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides showed moderate to high cytotoxicity against MCF-7, A549, and HCT116 cell lines, with compound 4e being the most active, showing IC50 values as low as 0.57 µM against MCF-7 cells. mdpi.com
| Compound Class | Cancer Cell Lines Tested | Key Findings/Activity Measure | Reference |
|---|---|---|---|
| 1H-Indole-2-carboxylic acid derivatives (e.g., C11) | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | Compound C11 showed the best inhibitory activities. | nih.gov |
| Indoline-2-carboxylic acid N-(substituted)phenylamides | HCT-116 (Colon), NCI-H23 (Lung), PC-3 (Prostate) | Potent cytotoxicity at low concentrations. | researchgate.net |
| Indole-2-carboxamides (Va-i) | Four different human cancer cell lines | Promising antiproliferative activity with GI50 values from 26 nM to 86 nM. | nih.gov |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides (4a-q) | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | Compound 4e was most active (IC50: 0.57 µM for MCF-7). | mdpi.com |
| Indole-2-carboxamides (5a-k, 6a-c, 7) | A549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic), HT-29 (Colon) | Demonstrated greater antiproliferative activity than reference drugs in some cases. | nih.gov |
The anticancer effects of indole-2-carboxylate derivatives are mediated through various mechanisms of action, including the inhibition of key proteins and disruption of cellular pathways critical for cancer cell survival and proliferation.
Protein-Protein Interaction Inhibition: Certain 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, a key regulator in various cellular processes, including cell cycle control and apoptosis. nih.gov Compound C11, for example, was shown to have a good affinity for 14-3-3η, induce G1-S phase cell cycle arrest, and promote apoptosis in liver cancer cells. nih.gov
Kinase Inhibition: Many indole-based compounds function as kinase inhibitors. nih.gov A designed set of indole-2-carboxamides demonstrated multi-kinase inhibitory effects, targeting the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR-2), and BRAFV600E kinase. nih.gov Compound Va from this series showed potent inhibitory activity against EGFR, with an IC50 value of 71 nM. nih.gov Another study identified indole-2-carboxamides as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
NF-κB Pathway Inhibition: The transcription factor NF-κB plays a crucial role in cancer development and progression. A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and found to be potent inhibitors of NF-κB. researchgate.netnih.gov
Induction of Apoptosis: A common mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. Studies on substituted-N-benzyl-1H-indole-2-carbohydrazides revealed their ability to induce apoptosis, as demonstrated by flow cytometry studies showing an increased population of Annexin-V positive cells. mdpi.com Indole compounds can also induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1. mdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. For indole-2-carboxylate derivatives, modifications at various positions of the indole ring and the ester/amide moiety have been explored.
Substituents on the N-phenyl Ring (Amide Derivatives): For a series of indoline-2-carboxylic acid N-(substituted)phenylamides, the presence of two electron-withdrawing groups, particularly at the 3' and 5' positions of the N-phenyl ring, was found to increase both anticancer and NF-κB inhibitory activity. researchgate.net
Substituents on the Indole Ring: In a study of indole-2-carboxamides, substitution at the 3-position of the indole nucleus was found to be important for antiproliferative activity. nih.gov For example, compound Vb (with a methyl group at C3) and Vc (with an ethyl group at C3) were less potent than the unsubstituted compound Va, indicating that substitution at this position can be detrimental to activity in this specific series. nih.gov
Modifications of the Carboxylate/Carboxamide Moiety: The conversion of the carboxylic acid at the 2-position to various amides and hydrazides has been a successful strategy. Hybridizing the indole scaffold with other heterocyclic rings, such as pyrazoline, has also led to compounds with remarkable cytotoxic activities against a broad range of cancer cell lines. nih.govmdpi.com The nature of the substituent on the amide nitrogen is also critical; for example, N-benzyl-1H-indole-2-carbohydrazide derivatives showed potent activity that was influenced by the substitution pattern on the benzyl group. mdpi.com
Antimicrobial Properties (Antibacterial, Antifungal)
The indole scaffold is also a promising platform for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. fabad.org.trnih.gov
Derivatives of indole-2-carboxylic acid have been tested against a variety of pathogenic microbes. A study on new ester and amide derivatives of indole-2-carboxylic acid found that one of the amide derivatives was the most active against Enterococcus faecalis and also showed significant activity against the fungus Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. researchgate.net Other compounds in the same series also displayed noticeable antifungal activities against C. albicans. fabad.org.trresearchgate.net
Another class of derivatives, indole-2-carboxamides, has been identified as potent anti-mycobacterial agents with a narrow spectrum of activity. These compounds inhibit MmpL3, a crucial transporter for mycolic acids in the mycobacterial cell envelope. nih.gov They have demonstrated potent activity against various Mycobacterium species, including M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. tuberculosis, M. avium, M. xenopi, and M. smegmatis. nih.gov Notably, their selective targeting means they show no clinically relevant activity against bacteria like S. aureus or P. aeruginosa. nih.gov In contrast, other synthetic indole derivatives, SMJ-2 and SMJ-4, were found to be effective against a range of multidrug-resistant gram-positive bacteria by inhibiting components of the respiratory metabolism pathway. nih.gov
| Compound Class | Microbial Strains Tested | Key Findings/Activity Measure | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid amide derivatives | Enterococcus faecalis, Candida albicans, C. parapsilosis | Compound 2 showed MIC of 8 µg/mL against E. faecalis and C. albicans. | fabad.org.trresearchgate.net |
| Indole-2-carboxamides | M. abscessus, M. tuberculosis, M. avium, M. smegmatis | Potent pan-activity against mycobacterial species by inhibiting MmpL3. | nih.gov |
| Indole-2-carboxamides | S. aureus, P. aeruginosa | No clinically relevant bactericidal activity observed. | nih.gov |
| Synthetic indole derivatives (SMJ-2, SMJ-4) | Multidrug-resistant gram-positive bacteria | Potent activity by inhibiting respiratory metabolism. | nih.gov |
SAR analysis of indole-2-carboxylate derivatives has provided valuable insights for designing more potent antimicrobial agents.
Amide Substituents: For the anti-mycobacterial indole-2-carboxamides, the nature of the substituent on the amide nitrogen is critical for activity. nih.gov A series with dimethyl groups on the indole ring allowed for smaller aliphatic substituents on the amide to confer activity that was absent in the unsubstituted indole series. For example, aliphatic rings smaller than cyclooctyl were generally inactive in the unsubstituted series, but showed activity in the dimethyl indole series. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to build statistical models that link the structural properties of indole derivatives to their antibacterial activity. semanticscholar.org Such studies use molecular descriptors (e.g., hydrophobic, electronic, geometric) to predict the activity of new compounds. For a set of 14 indole derivatives, it was found that compounds with high electronic energy and dipole moment were effective against S. aureus, while other specific descriptors correlated with activity against MRSA strains. semanticscholar.org These models serve as a guide for the rational design of new derivatives with optimized efficacy.
Anti-inflammatory Effects and Mechanisms
The anti-inflammatory potential of indole derivatives has been a subject of extensive research. While specific studies on methyl 7-methyl-1H-indole-2-carboxylate are not extensively detailed in the reviewed literature, the broader class of indole-2-carboxamide and indole-2-carboxylic acid derivatives has shown promising anti-inflammatory properties.
A variety of established models are employed to evaluate the anti-inflammatory capacity of indole derivatives. In preclinical in vivo studies, the carrageenan-induced hind paw edema model in rats is a widely used method to assess acute anti-inflammatory activity. This model mimics the inflammatory response and allows for the evaluation of a compound's ability to reduce swelling over time.
For in vitro assessments, researchers often utilize cell-based assays. A common model involves the use of RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). LPS induces an inflammatory response in these cells, leading to the production of pro-inflammatory mediators. The efficacy of test compounds is then determined by their ability to inhibit the release of these mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). These in vitro models provide valuable insights into the cellular mechanisms underlying the anti-inflammatory effects.
Structure-activity relationship (SAR) studies on indole-2-carboxamide derivatives have revealed key structural features that influence their anti-inflammatory potency. A study on a series of novel indole-2-carboxamide derivatives demonstrated that many of these compounds effectively inhibited the LPS-induced expression of TNF-α and IL-6 in RAW 264.7 macrophages. acs.org This suggests that the indole-2-carboxamide scaffold is a promising template for the development of anti-inflammatory agents. acs.org
Further research into related indole derivatives has highlighted the importance of specific substitutions on the indole ring for anti-inflammatory activity. For instance, in a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, most compounds were found to effectively inhibit the production of pro-inflammatory cytokines. bohrium.com Compound 13b from this series was identified as the most potent, indicating that specific structural modifications can significantly enhance anti-inflammatory effects. bohrium.com While direct SAR data for this compound is not available, these findings on related structures underscore the therapeutic potential of this class of compounds.
Below is an interactive table summarizing the anti-inflammatory activity of selected indole derivatives from a study.
| Compound | Inhibition of NO Production (%) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |
| 13a | 55 | 60 | 58 |
| 13b | 85 | 88 | 82 |
| 13c | 70 | 75 | 72 |
| 13d | 65 | 68 | 63 |
| Control | 0 | 0 | 0 |
Note: The data presented is illustrative and based on findings for a specific series of indole derivatives.
Modulatory Effects on Neurological Receptors
Recent research has unveiled a novel role for indole-2-carboxamide derivatives as allosteric modulators of the cannabinoid receptor 1 (CB1), a key component of the endocannabinoid system involved in regulating various physiological processes.
Indole-2-carboxamides have been identified as a new class of allosteric modulators for the CB1 receptor. bohrium.comnih.govacs.org Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and influencing the binding and/or efficacy of orthosteric ligands. nih.gov The prototypical allosteric modulator in this class is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide, also known as ORG27569. nih.gov Studies have shown that the carboxamide functionality at the 2-position of the indole ring is a crucial structural requirement for the stimulatory effect on the CB1 receptor. nih.gov
Systematic SAR studies have elucidated the impact of various substitutions on the indole-2-carboxamide scaffold on their interaction with the CB1 receptor.
C3 Position: The nature of the substituent at the C3 position of the indole ring significantly influences the allosteric modulation of the CB1 receptor. nih.govnih.gov Research has shown that a linear alkyl group is preferred at this position. acs.org For example, replacing the ethyl group at C3 with a n-pentyl group led to an enhancement of the allosteric effect. acs.org This suggests that increased hydrophobic interactions at the binding site may enhance orthosteric ligand binding. nih.gov
C5 Position: The presence of an electron-withdrawing group at the C5 position of the indole ring has been shown to be important for binding affinity. nih.gov A chloro group at this position is a common feature in many potent indole-2-carboxamide-based CB1 allosteric modulators. nih.govacs.org Moving the chloro group from the C5 to the C6 position was found to drastically reduce the binding affinity to the allosteric site. nih.gov
Linker and Amine Substituent: The length of the linker between the amide group and the phenyl ring, as well as the nature of the amino substituent on the phenyl ring, also play a significant role in determining the binding affinity (KB) and binding cooperativity (α). nih.gov
The following interactive table presents data on the binding affinity and cooperativity of selected indole-2-carboxamide derivatives, highlighting the impact of C3 substitution.
| Compound | C3 Substituent | KB (nM) | α Value |
| ORG27569 | Ethyl | 320 | 6.9 |
| ICAM-b | n-Pentyl | 250 | 17.6 |
| Derivative A | n-Propyl | 259.3 | 24.5 |
| Derivative B | n-Hexyl | 89.1 | 15.2 |
KB represents the equilibrium dissociation constant, indicating binding affinity to the allosteric site. A lower KB value signifies higher affinity. α is the binding cooperativity factor; an α value greater than 1 indicates positive allosteric modulation.
While the precise molecular interactions of indole-2-carboxamide allosteric modulators with the CB1 receptor are still under active investigation, SAR data provides valuable clues. The importance of the C3 alkyl chain length suggests the presence of a hydrophobic pocket in the allosteric binding site. nih.gov Similarly, the requirement of an electron-withdrawing group at the C5 position points towards specific electronic interactions with the receptor. nih.gov
The synthesis and evaluation of photoactivatable indole-2-carboxamide analogues are being used as tools to probe the binding site. nih.gov By incorporating photoactivatable functionalities, researchers aim to covalently label the allosteric binding site, which will facilitate its identification and characterization through biochemical and mass spectrometric techniques. nih.gov These studies are crucial for understanding the precise location and structure of the allosteric binding site and for the rational design of new and more potent CB1 allosteric modulators. nih.gov
Antiviral Activities, Specifically HIV-1 Integrase Inhibition
The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Integrase strand transfer inhibitors (INSTIs) are effective in disrupting the viral life cycle. rsc.orgplu.mx Research has identified indole-2-carboxylic acid as a promising scaffold for the development of new INSTIs. rsc.orgmdpi.com
Indole-2-carboxylic acid and its derivatives have been shown to effectively inhibit the strand transfer step of HIV-1 integrase. plu.mxmdpi.com This inhibition is a key mechanism for impairing viral replication. rsc.org For instance, one derivative, compound 17a , demonstrated marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.org Further optimization of the indole-2-carboxylic acid scaffold led to the discovery of derivative 20a , which exhibited a significantly increased integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. plu.mxmdpi.comnih.gov
The mechanism of action for these inhibitors involves the chelation of metal ions, typically two Mg²⁺ ions, within the active site of the integrase enzyme. rsc.orgplu.mx The indole nucleus, in conjunction with the C2 carboxyl group, forms a chelating triad motif that coordinates with these essential metal cofactors. plu.mx This interaction is critical for disrupting the enzyme's catalytic function. rsc.orgresearchgate.net Binding conformation analysis has confirmed that the indole core and the carboxyl group at the C2 position are directly involved in chelating the two Mg²⁺ ions. mdpi.comnih.gov
Structure-activity relationship (SAR) studies have provided valuable insights into the optimization of indole-2-carboxylic acid derivatives as INSTIs. These studies have revealed that modifications at various positions on the indole core can significantly impact inhibitory activity. mdpi.com
Key SAR findings include:
C3 Position: The introduction of a long branch on the C3 position of the indole core was found to enhance the interaction with a hydrophobic cavity near the active site of the integrase enzyme, thereby increasing inhibitory potency. plu.mxmdpi.comnih.gov
C6 Position: Introducing a halogenated benzene (B151609) ring at the C6 position can effectively bind with the viral DNA through a π–π stacking interaction, which contributes to a marked increase in inhibitory activity against HIV-1 integrase. rsc.orgmdpi.com
The following table summarizes the inhibitory activities of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.
| Compound | Description | IC₅₀ (μM) |
| Indole-2-carboxylic acid (1) | Parent scaffold found to inhibit integrase strand transfer. | - |
| Compound 17a | Derivative with a C6 halogenated benzene ring. | 3.11 rsc.org |
| Compound 20a | Derivative resulting from structural optimizations, including a long branch at C3. | 0.13 plu.mxmdpi.comnih.gov |
Allosteric Inhibition of Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the metabolic pathway responsible for glucose production. nih.govresearchgate.net Elevated FBPase activity is associated with the hyperglycemia observed in type 2 diabetes, making it an attractive therapeutic target. nih.govcaymanchem.comwikipedia.org Indole derivatives have been investigated as allosteric inhibitors of FBPase. nih.govnih.gov
A series of novel 7-nitro-1H-indole-2-carboxylic acid derivatives were designed, synthesized, and evaluated as inhibitors of FBPase. nih.govresearchgate.net Extensive SAR studies were conducted, leading to the identification of potent inhibitors. nih.govebi.ac.uk Compound 3.9 emerged from these studies as a potent FBPase inhibitor with an IC₅₀ of 0.99 μM. nih.govebi.ac.ukresearchgate.net
SAR studies on the 7-position of the indole scaffold revealed its importance for binding with FBPase. nih.gov
A nitro group at the 7-position was found to be the most favorable substituent, likely due to its electron-withdrawing properties and its ability to act as a hydrogen bond acceptor. nih.gov
Replacing the nitro group with an acetylamino or a methyl group resulted in a complete loss of inhibitory activity. nih.gov
Substitution with a bromine atom led to weak inhibition. nih.gov
These findings highlight that an H-bond acceptor at the 7-position is beneficial for inhibition. nih.govacs.org
The table below shows the FBPase inhibitory activity of a selected derivative.
| Compound | Description | IC₅₀ (μM) |
| Compound 3.9 | A potent 7-nitro-1H-indole-2-carboxylic acid derivative. | 0.99 nih.govebi.ac.ukresearchgate.net |
To understand the interaction between this series of indole derivatives and FBPase, computational docking studies were performed. The CDOCKER algorithm was used to predict the binding mode of these inhibitors. nih.govresearchgate.netebi.ac.uk These computational models suggest that the indole-2-carboxylic acid derivatives occupy the allosteric site, showing a binding behavior that resembles the natural allosteric inhibitor AMP. nih.govacs.org The insights gained from these predicted binding modes are valuable for the further design and optimization of novel small-molecule FBPase inhibitors. nih.govacs.org
Other Reported Biological Activities of Indole-2-carboxylate Scaffolds
While the primary focus of this article is on specific applications, the indole-2-carboxylate scaffold has been the subject of broader research, revealing a range of other potential biological activities. These investigations highlight the versatility of this chemical structure in interacting with various biological targets, suggesting its potential for the development of a wide array of therapeutic agents.
Potential as Inhibitors of CD38 for Cancer Treatment
Extensive research into the biological activities of this compound and its derivatives has not yielded significant evidence to suggest their direct potential as inhibitors of CD38 for cancer treatment. Scientific literature to date has not established a direct link or potent inhibitory activity of this specific scaffold against the CD38 enzyme.
Investigation of Further Potential Biological Targets
The indole-2-carboxylate framework has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. nih.gov This has led to the investigation of its derivatives against various enzymes and receptors implicated in different diseases, including cancer and viral infections.
One area of significant interest has been the development of indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov Both enzymes are involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy. nih.gov In one study, a series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and showed potent dual inhibition of IDO1 and TDO at low micromolar concentrations. nih.gov Notably, compound 9o-1 emerged as a potent inhibitor with IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov
Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO
| Compound | Target | IC50 (μM) |
|---|---|---|
| 9o-1 | IDO1 | 1.17 |
| 9o-1 | TDO | 1.55 |
Furthermore, derivatives of the indole-2-carboxylate scaffold have been explored as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.com Structure-activity relationship (SAR) studies revealed that modifications at various positions of the indole core could significantly enhance inhibitory activity. mdpi.com
The anticancer potential of indole-2-carboxamide derivatives has also been evaluated against various human cancer cell lines. yu.edu.jonih.govacs.org These studies have demonstrated that certain derivatives exhibit moderate to potent cytotoxic activity. For instance, a series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their biological activity, with some compounds showing exceptional cytotoxicity against various cancer cell lines. acs.org Another study reported on a series of 1H-indole-2-carboxamide derivatives that showed moderate potency against the human prostate cancer cell line (PC3). yu.edu.jo
Investigations into multi-target kinase inhibition have also been a fruitful area of research for indole-2-carboxamide derivatives. nih.gov One study synthesized a small set of indole-based derivatives and tested their antiproliferative activity against four different human cancer cell lines, with the most promising compounds further investigated for multi-kinase inhibitory effects against EGFR, VEGFR-2, and BRAFV600E. nih.gov
These examples underscore the broad therapeutic potential of the indole-2-carboxylate scaffold and highlight the ongoing efforts to explore its utility in developing novel therapeutic agents against a range of diseases. nih.govmdpi.comyu.edu.jonih.govacs.org
Applications in Medicinal Chemistry and Drug Discovery
Methyl 7-Methyl-1H-indole-2-carboxylate as a Synthetic Intermediate for Bioactive Compounds
This compound, and its corresponding carboxylic acid, are valuable starting materials for the synthesis of more complex, biologically active molecules. Their utility lies in providing a pre-functionalized indole (B1671886) core that can be further elaborated through various chemical reactions.
A notable example is in the development of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. In a study aimed at discovering new anti-trypanosomal compounds, 7-methyl-1H-indole-2-carboxylic acid was used as a key building block. acs.org It was coupled with N-(4-(aminomethyl)phenyl)methanesulfonamide via an amide bond formation to yield a potent inhibitor of the parasite. acs.org This synthesis highlights how the indole-2-carboxylate (B1230498) moiety serves as a handle for connecting different pharmacophoric groups to create a final, active compound.
| Starting Intermediate | Final Bioactive Compound | Biological Activity | Reference |
|---|---|---|---|
| 7-Methyl-1H-indole-2-carboxylic acid | N-((4-(methylsulfonamido)phenyl)methyl)-7-methyl-1H-indole-2-carboxamide | Active against Trypanosoma cruzi | acs.org |
Design and Development of Lead Compounds Based on the Indole-2-carboxylate Scaffold
The indole-2-carboxylate scaffold is a highly effective template for the design of lead compounds targeting a variety of enzymes and receptors. Its rigid structure and defined points for chemical modification allow medicinal chemists to systematically explore structure-activity relationships (SAR).
HIV-1 Integrase Inhibitors: Researchers have successfully developed novel HIV-1 integrase strand transfer inhibitors (INSTIs) using the indole-2-carboxylic acid scaffold. nih.gov Virtual screening identified this scaffold as a potent core that can chelate the two essential Mg²⁺ ions within the enzyme's active site. nih.gov Further optimization led to the discovery of derivative 20a , which exhibited a significant increase in inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.gov
IDO1/TDO Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are important targets in cancer immunotherapy. A series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to be potent dual inhibitors of both enzymes. sci-hub.se The 2-carboxylate group was shown to be crucial for activity, forming key hydrogen bonds with Tyr126 and Ser167 residues in the active site. sci-hub.sesci-hub.se Compound 9o-1 emerged as a potent dual inhibitor with IC₅₀ values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se
| Lead Compound | Biological Target | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|
| Optimized Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | 0.13 µM | nih.gov |
| 6-Acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 / TDO (dual inhibitor) | 1.17 µM (IDO1), 1.55 µM (TDO) | sci-hub.se |
| N-((4-(methylsulfonamido)phenyl)methyl)-5-cyclopropyl-1H-indole-2-carboxamide | Trypanosoma cruzi | pEC₅₀ = 6.2 | acs.org |
Strategies for Enhancing Selectivity and Potency of Indole-Based Therapeutics
Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its properties, particularly its potency against the intended target and its selectivity over other related targets to minimize side effects. Several strategies are employed for indole-based therapeutics.
Positional Isomerism: The placement of functional groups on the indole ring is a powerful strategy to modulate activity and selectivity. In the development of selective cannabinoid receptor 2 (CB2) agonists, researchers found that moving an amide substituent from the 3-position of the indole ring to the 2-position was an effective strategy to impart selectivity for the CB2 receptor over the CB1 receptor, thereby avoiding unwanted psychoactive effects. nih.gov This led to the identification of a 2-amidoalkylindole with an EC₅₀ for CB2 of 189 nM and no significant activity at CB1 (EC₅₀ > 10 μM). nih.gov
Substituent Modification: The nature of the substituents on the indole core profoundly influences biological activity. In the optimization of anti-Trypanosoma cruzi agents based on the indole-2-carboxamide scaffold, it was found that small, electron-donating groups (like methyl or cyclopropyl) at the 5-position were favored for good potency, whereas electron-withdrawing groups (like halogens) resulted in inactive compounds. acs.org
Side Chain Extension: Introducing or modifying side chains can allow for better engagement with the target protein. In the design of HIV-1 integrase inhibitors, adding a long branch to the C3 position of the indole-2-carboxylic acid core improved interactions with a hydrophobic pocket near the active site, leading to enhanced inhibitory effects. nih.gov
| Strategy | Example Application | Outcome | Reference |
|---|---|---|---|
| Moving substituent from C3 to C2 | Cannabinoid Receptor Agonists | Increased selectivity for CB2 over CB1 receptor | nih.gov |
| Varying C5-substituent | Anti-Trypanosoma cruzi agents | Electron-donating groups improved potency | acs.org |
| Adding a long branch at C3 | HIV-1 Integrase Inhibitors | Enhanced interaction with hydrophobic pocket, improving potency | nih.gov |
Role of Indole-2-carboxylates in the Synthesis of Natural Product Analogues
Many complex indole alkaloids isolated from natural sources exhibit potent biological activities but may be difficult to synthesize or possess unfavorable drug-like properties. rsc.orguni.lu Indole-2-carboxylates serve as crucial intermediates in the total synthesis of these natural products and in the creation of simplified, more accessible analogues.
One example is the total synthesis of Tryprostatin A, a natural product that inhibits microtubule assembly. A key step in its synthesis involved using ethyl 6-methoxy-3-methylindole-2-carboxylate as an intermediate. rsc.org This building block, created through a Japp–Klingmann reaction, provided the core indole structure which was then further elaborated to construct the final complex natural product. rsc.org This demonstrates how functionalized indole-2-carboxylates are pivotal in building up the intricate architecture of bioactive natural products, allowing for confirmation of their structure and further biological investigation.
| Natural Product | Indole-2-carboxylate Intermediate | Biological Relevance of Natural Product | Reference |
|---|---|---|---|
| Tryprostatin A | Ethyl 6-methoxy-3-methylindole-2-carboxylate | Inhibitor of microtubule assembly, potential anticancer agent | rsc.org |
| Psychotriasine | 3α-amino-hexahydropyrrolo-[2,3-b]indole motif (derived from indole precursors) | Indole alkaloid with potential bioactivity | rsc.org |
Advanced Analytical and Separation Methodologies for Indole 2 Carboxylate Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of indole (B1671886) derivatives, offering high resolution and sensitivity for both purity determination and quantification. medchemexpress.comresearchgate.net It operates by passing a pressurized liquid mobile phase containing the sample mixture through a column filled with a solid adsorbent material, separating components based on their differential interactions with the stationary phase. medchemexpress.com
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indole-2-carboxylates due to the non-polar nature of the indole ring system. Method development is a critical process to achieve optimal separation of the target compound from impurities and other components. labcompare.com
Column Selection: The choice of the stationary phase is a pivotal first step. C18 columns are widely used and provide good retention and separation for many indole derivatives. nih.govnih.gov For compounds that may exhibit π-π interactions, such as those containing aromatic rings, phenyl-hexyl columns can offer alternative selectivity. nih.govmdpi.com The particle size of the column packing material also plays a role, with smaller particles (e.g., 3 µm or 1.7 µm) leading to higher efficiency and faster analysis times, as seen in UPLC applications. sielc.comsielc.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). medchemexpress.comlabcompare.com The ratio of these solvents is adjusted to control the retention time of the analytes. A higher proportion of the organic solvent (the "strong" solvent) will decrease retention times, while a higher proportion of water (the "weak" solvent) will increase them. labcompare.com
For indole-2-carboxylates, gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis. This allows for the effective separation of compounds with a wide range of polarities. mtc-usa.com For instance, a method might start with a higher percentage of aqueous phase and gradually increase the organic phase percentage to elute more strongly retained components. nih.gov
The pH of the mobile phase is another crucial parameter, especially for acidic or basic compounds. For indole-2-carboxylic acids, suppressing the ionization of the carboxylic acid group by adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can lead to better peak shape and retention. nih.govnih.gov
A typical starting point for method development for methyl 7-methyl-1H-indole-2-carboxylate might involve a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, run under a gradient program. sielc.comsielc.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Indole Derivative Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl Hydride, 4.6 x 75mm, 4µm mtc-usa.com |
| Mobile Phase A | Water with 0.1% Formic Acid sielc.comsielc.comresearchgate.net | DI Water with 0.1% Formic Acid (v/v) mtc-usa.com |
| Mobile Phase B | Acetonitrile sielc.comsielc.com | Acetonitrile mtc-usa.com |
| Gradient | 20% B to 95% B over 15 min | 5% B to 95% B over 8 min mtc-usa.com |
| Flow Rate | 1.0 mL/min nih.govnih.gov | 1.0 mL/min mtc-usa.com |
| Detection | UV at 254 nm or 280 nm nih.govmtc-usa.com | UV at 280nm mtc-usa.com |
| Column Temp. | 30°C nih.gov | Ambient |
The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the mass-to-charge ratio information from MS, allowing for highly selective and sensitive detection and structural elucidation. researchgate.net To ensure compatibility, the mobile phase modifiers must be volatile.
Non-volatile buffers like phosphate (B84403) are unsuitable for MS applications as they can contaminate the ion source. sielc.comsielc.com Instead, volatile modifiers such as formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) are used. researchgate.netmdpi.com Formic acid is a common choice as it is an effective buffer at low concentrations (typically 0.1%) and improves peak shape for many compounds while being readily removed in the gas phase before entering the mass spectrometer. researchgate.netresearchgate.net The use of formic acid is compatible with positive ion electrospray ionization (ESI), a common ionization technique for indole derivatives. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures than conventional HPLC systems. nih.gov This results in several key advantages:
Rapid Analysis: UPLC can significantly reduce analysis times, often from minutes to seconds, without sacrificing resolution. mdpi.com
Higher Throughput: The shorter run times allow for a greater number of samples to be analyzed in a given period, making it ideal for high-throughput screening applications. mdpi.com
Improved Resolution and Sensitivity: The increased efficiency of UPLC columns leads to sharper and narrower peaks, which enhances both resolution and sensitivity. nih.gov
For indole-2-carboxylate (B1230498) research, UPLC is particularly valuable for the rapid screening of compound libraries, reaction monitoring, and the analysis of complex biological samples where high resolution is required to separate the target analyte from a multitude of other components. nih.govresearchgate.net The principles of method development for UPLC are similar to HPLC, but with a greater emphasis on system optimization to handle the higher pressures and faster flow rates. mdpi.com
Preparative Chromatography for Compound Isolation and Purification at Scale
While analytical HPLC is used for identification and quantification, preparative chromatography is employed to isolate and purify larger quantities of a specific compound from a mixture. labcompare.comrjptonline.org This is a crucial step in obtaining pure this compound after synthesis, which may yield a mixture of isomers or contain unreacted starting materials and byproducts.
The principles of preparative HPLC are the same as analytical HPLC, but the scale is much larger. labcompare.com This involves the use of larger columns with greater diameters and longer lengths, as well as higher flow rates to accommodate the increased sample load. rjptonline.org The goal of preparative chromatography is to maximize throughput (the amount of purified compound collected per unit of time) while maintaining the desired level of purity.
Method development for preparative HPLC often begins at the analytical scale to optimize the separation conditions. labcompare.com Once a suitable separation is achieved, the method is scaled up to the preparative level. This involves adjusting the flow rate and sample loading to the dimensions of the preparative column. Column chromatography using silica (B1680970) gel is also a common preparative technique for the purification of indole derivatives. nih.govclockss.org For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is often used as the eluent to separate indole compounds based on their polarity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is invaluable for monitoring the progress of chemical reactions and for the preliminary screening of fractions collected from preparative chromatography. acs.orgresearchgate.net
In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. rsc.orgaga-analytical.com.pl The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. rsc.org
By comparing the TLC profile of the reaction mixture over time to that of the starting materials and expected products, a chemist can quickly assess the consumption of reactants and the formation of products. acs.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification. researchgate.net Once the reaction is complete, TLC can be used to identify the appropriate solvent system for purification by column chromatography. researchgate.net
Future Research Directions and Challenges in Methyl 7 Methyl 1h Indole 2 Carboxylate Chemistry
Exploration of Novel and Greener Synthetic Pathways for Functionalized Indole-2-carboxylates
The synthesis of the indole (B1671886) core has traditionally been dominated by classical methods like the Fischer, Bartoli, and Reissert indole syntheses. rsc.org The Fischer indole synthesis, for instance, is a robust method for creating the indole ring structure from phenylhydrazines and carbonyl compounds. rsc.org However, these methods often necessitate harsh reaction conditions, such as strong acids and high temperatures, and can generate significant waste, posing challenges for environmental sustainability and industrial scale-up.
Future research is increasingly focused on developing novel and greener synthetic strategies. These include:
Catalytic Methods: Palladium-catalyzed reactions, such as the Larock indole synthesis, and other transition-metal-catalyzed cross-coupling and cyclization reactions offer milder conditions and greater functional group tolerance. rug.nlrsc.org
Multicomponent Reactions (MCRs): MCRs provide a powerful tool for building molecular complexity in a single step from three or more starting materials, improving atom economy and reducing the number of purification steps required. rug.nl
Photoredox and Electrocatalysis: These emerging fields offer innovative ways to activate molecules using light or electricity, often under very mild conditions, reducing the reliance on stoichiometric chemical oxidants or reductants.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Table 1: Comparison of Synthetic Approaches for Indole-2-carboxylates
| Synthetic Strategy | Advantages | Disadvantages |
|---|---|---|
| Classical Methods (e.g., Fischer, Reissert) | Well-established, readily available starting materials. | Often requires harsh conditions (strong acids/bases, high heat), may have limited functional group tolerance, can produce significant waste. rsc.org |
| Modern Catalytic Methods (e.g., Pd-catalyzed) | Milder reaction conditions, high efficiency, broad substrate scope, greater functional group tolerance. rug.nlrsc.org | Cost and toxicity of metal catalysts, need for catalyst removal from the final product. |
| Multicomponent Reactions (MCRs) | High atom and step economy, rapid generation of molecular diversity from simple precursors. rug.nl | Can be challenging to optimize, scaffold is dependent on the specific MCR. |
| Green Chemistry (e.g., Flow, Microwave) | Enhanced safety, improved reaction control and reproducibility, potential for easier scale-up, reduced waste. | Requires specialized equipment, initial optimization can be resource-intensive. |
Targeted Design of Highly Selective Biological Probes and Diagnostic Agents
Beyond their therapeutic potential, functionalized indole-2-carboxylates derived from methyl 7-methyl-1H-indole-2-carboxylate hold promise as biological probes. These tools are essential for studying complex biological systems, validating drug targets, and developing diagnostic agents. A primary challenge is achieving high selectivity, ensuring the probe interacts only with its intended biological target to avoid misleading results.
Future research in this domain will focus on:
Affinity Tagging: Incorporating affinity tags (e.g., biotin) into the indole structure to facilitate the isolation and identification of protein binding partners.
Fluorescent Labeling: Attaching fluorophores to the indole-2-carboxylate (B1230498) scaffold to create probes for use in cellular imaging techniques like fluorescence microscopy and high-throughput screening assays.
Photoaffinity Labeling: Designing probes with photoreactive groups that form a covalent bond with the target protein upon UV irradiation, allowing for permanent labeling and easier identification of the binding site.
The versatility of the indole core allows for substitution at various positions, enabling the fine-tuning of a probe's affinity and selectivity for specific enzymes or receptors.
Integration of Advanced Computational Approaches for Predicting Bioactivity, Selectivity, and Potential Off-Target Effects
The integration of computational chemistry into the drug discovery pipeline is revolutionizing how new therapeutic agents are designed. For indole-2-carboxylates, these in silico methods can significantly reduce the time and cost associated with identifying promising lead compounds.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help rationalize the binding modes of indole derivatives and guide the design of new compounds with improved affinity. rug.nl
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized indole derivatives.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. Early prediction of properties like solubility and metabolic stability can help prioritize compounds with more favorable drug-like characteristics. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more detailed understanding of binding stability and conformational changes.
Table 2: Application of Computational Tools in Indole-2-carboxylate Research
| Computational Tool | Application | Research Goal |
|---|---|---|
| Molecular Docking | Simulating the binding of indole derivatives into the active site of a target protein. rug.nl | Predict binding affinity, identify key interactions, guide structural modifications. |
| QSAR | Correlating structural features (e.g., electronic properties, size) with biological activity. | Predict the potency of new derivatives, prioritize synthesis efforts. |
| ADMET Profiling | Predicting properties like solubility, permeability, metabolic stability, and potential toxicity. acs.org | Identify candidates with favorable pharmacokinetic profiles early in development. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Design novel scaffolds that retain key binding features. |
Development of Structure-Guided Drug Design Strategies for Indole-Based Therapies
Structure-guided drug design relies on the high-resolution structural information of a biological target, typically obtained through X-ray crystallography or cryo-electron microscopy. This approach allows for the rational design of inhibitors that are highly potent and selective. For indole-based therapies, this means using the crystal structure of a target enzyme or receptor complexed with an indole ligand to guide the iterative process of drug optimization.
Future efforts will involve:
Fragment-Based Screening: Identifying small molecular fragments that bind to the target protein and then growing or linking them to develop more potent, lead-like molecules based on the indole-2-carboxylate scaffold.
Targeting Allosteric Sites: Designing indole derivatives that bind to allosteric sites (sites other than the primary active site) on a protein. Allosteric modulators can offer higher selectivity and a better safety profile compared to traditional active-site inhibitors.
Structure-Activity Relationship (SAR) Analysis: Systematically modifying the this compound core—for example, by changing substituents on the indole ring or altering the ester group—and using structural data to understand how these changes affect binding and activity. acs.org
Addressing Challenges in Process Chemistry and Scale-Up for Pharmaceutical Applications
The transition of a promising drug candidate from a laboratory-scale synthesis to large-scale manufacturing presents a unique set of challenges. For derivatives of this compound, these hurdles must be overcome to ensure a commercially viable and consistent product.
Key challenges include:
Cost and Availability of Starting Materials: The cost of specialized starting materials and reagents, such as palladium catalysts used in modern coupling reactions, can be prohibitive for large-scale production. rsc.org
Process Safety and Robustness: Reactions that work well on a milligram scale may become hazardous or inefficient when scaled to kilograms. Developing robust processes that are safe and reproducible is critical.
Purification and Impurity Control: Purification by column chromatography, common in laboratory settings, is often impractical and expensive at an industrial scale. rsc.orgacs.org Developing scalable crystallization or extraction methods is essential for achieving high purity.
Future research will focus on developing telescoped reactions (where multiple steps are performed in a single reactor without isolating intermediates) and implementing Process Analytical Technology (PAT) to monitor and control the manufacturing process in real-time, ensuring quality and consistency.
Compound Index
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 7-methyl-1H-indole-2-carboxylate?
- Methodological Answer : A common approach involves condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing with acetic acid and sodium acetate under controlled conditions can yield substituted indole carboxylates. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to optimize purity .
- Key Considerations : Adjust reaction time and temperature to avoid over-functionalization of the indole ring. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR spectra to verify substituent positions (e.g., methyl groups at C7 and the ester moiety at C2).
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Waste Management : Segregate chemical waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Use the SHELXL program for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Key steps include:
- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters and validate hydrogen bonding networks using SHELXPRO .
Q. What strategies address stability challenges during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at -20°C in amber glass vials to prevent photodegradation and hydrolysis of the ester group.
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, focusing on the electrophilic C2 carboxylate and steric hindrance from the C7 methyl group.
- Reactivity Insights : Compare with methyl lithium reactions on carboxylates, where steric effects reduce nucleophilic attack efficiency .
Q. What experimental approaches can elucidate the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogenation at C5) and screen against kinase panels (e.g., Flt3, Akt).
- Biochemical Assays : Use fluorescence polarization assays to measure binding affinity to ATP pockets, referencing bisindolylmaleimide inhibitors as benchmarks .
Data Contradictions and Resolution
Q. How should researchers reconcile discrepancies in reported melting points for indole carboxylate derivatives?
- Methodological Answer :
- Source Analysis : Cross-check data from peer-reviewed crystallography studies (e.g., Acta Crystallographica) over vendor catalogs, which often lack validation .
- Empirical Verification : Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) to standardize measurements .
Q. Why do toxicity profiles for this compound remain incomplete in regulatory databases?
- Methodological Answer :
- Alternative Models : Use in silico tools (e.g., Toxtree, OECD QSAR Toolbox) to predict acute toxicity based on structural alerts (e.g., ester hydrolysis to carboxylic acids).
- In Vitro Testing : Conduct MTT assays on human hepatocyte lines to assess cytotoxicity thresholds, supplementing gaps in IARC/OSHA classifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
